2-(4-Butoxyphenyl)-2-methylbutanedioic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-butoxyphenyl)-2-methylbutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-3-4-9-20-12-7-5-11(6-8-12)15(2,14(18)19)10-13(16)17/h5-8H,3-4,9-10H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLDKXLVDNEQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C)(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50966667 | |
| Record name | 2-(4-Butoxyphenyl)-2-methylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5229-22-1 | |
| Record name | 2-(4-Butoxyphenyl)-2-methylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature, Stereochemical Considerations, and Advanced Structural Analysis
Systematic Nomenclature and Common Referencing of 2-(4-Butoxyphenyl)-2-methylbutanedioic Acid
The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name is derived by identifying the longest carbon chain containing the principal functional groups, which are the two carboxylic acid moieties, establishing it as a substituted butanedioic acid (a derivative of succinic acid). The substituents on the second carbon of this chain are a methyl group and a 4-butoxyphenyl group.
Due to the presence of a chiral center at the C2 position, the absolute configuration can be designated as (R) or (S). For instance, the (S)-enantiomer is systematically named (2S)-2-(4-butoxyphenyl)-2-methylbutanedioic acid . nih.gov A racemic mixture, containing equal amounts of both enantiomers, is often denoted with the prefix (±)- or rac-.
While systematic names are unambiguous, common or trivial names are often used in literature for brevity. For closely related structures, such as 2-methylbutanedioic acid, the common name is methylsuccinic acid. ebi.ac.uk However, for the specific compound this compound, no widely recognized common name has been identified in the scientific literature. Instead, it is typically referenced by its systematic name or by a chemical identifier such as its Chemical Abstracts Service (CAS) Registry Number.
| Identifier Type | Identifier |
| Systematic (IUPAC) Name | This compound |
| (S)-Enantiomer IUPAC Name | (2S)-2-(4-butoxyphenyl)-2-methylbutanedioic acid |
| CAS Registry Number | 5229-22-1 |
Enantiomeric and Diastereomeric Forms of this compound: Implications for Synthesis and Reactivity
The presence of a single stereocenter at the C2 position, which is bonded to four different groups (a carboxylic acid group, a methyl group, a 4-butoxyphenyl group, and a -CH2COOH group), means that this compound exists as a pair of enantiomers: the (R)- and (S)-forms. These enantiomers are non-superimposable mirror images of each other and possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions.
Since there are no other stereocenters in the molecule, diastereomers are not possible for this specific compound. Diastereomers are stereoisomers that are not mirror images of each other and occur in molecules with two or more stereocenters.
The synthesis of a single enantiomer of this compound requires a stereospecific or enantioselective synthetic route. This can be achieved through various methods, such as the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. For instance, stereospecific alkylation of a malonic ester derivative using a chiral starting material can lead to the formation of a specific enantiomer. researchgate.net Alternatively, a racemic mixture can be synthesized and then the enantiomers can be separated in a process known as resolution. A common method for resolving a racemic carboxylic acid is to react it with a single enantiomer of a chiral base to form a mixture of diastereomeric salts. libretexts.orglibretexts.org These diastereomeric salts have different physical properties and can be separated by techniques such as fractional crystallization.
The different spatial arrangement of the enantiomers leads to distinct interactions with other chiral molecules, including biological receptors and enzymes. This differential interaction can result in significantly different biological activities and reactivities for the (R)- and (S)-enantiomers. Enantiomers will react at different rates with a single enantiomer of another chiral reagent. quora.comquora.com This principle is fundamental in pharmacology, where often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.
| Stereoisomer Type | Description |
| Enantiomers | (R)-2-(4-Butoxyphenyl)-2-methylbutanedioic acid and (S)-2-(4-Butoxyphenyl)-2-methylbutanedioic acid. They are non-superimposable mirror images. |
| Diastereomers | Not applicable for this compound as it has only one stereocenter. |
Conformational Analysis of this compound: Insights from Theoretical and Spectroscopic Studies
Theoretical studies , such as those employing Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of molecules. nih.gov Such calculations can predict the relative energies of different conformers and the energy barriers for their interconversion. For this compound, theoretical modeling would likely explore the rotational isomers (rotamers) arising from rotation around the C2-C3 bond and the bond connecting the phenyl ring to the butanedioic acid chain. The bulky 4-butoxyphenyl group and the methyl group will likely impose significant steric constraints, influencing the preferred dihedral angles. Intramolecular hydrogen bonding between the two carboxylic acid groups could also play a role in stabilizing certain conformations, particularly in non-polar solvents.
Synthetic Methodologies for 2 4 Butoxyphenyl 2 Methylbutanedioic Acid and Its Key Intermediates
Overview of Established and Novel Synthetic Routes to 2-(4-Butoxyphenyl)-2-methylbutanedioic Acid
The synthesis of this compound can be approached through several strategic disconnections, often involving the formation of key carbon-carbon bonds and the introduction of the carboxylic acid functionalities. A common strategy involves the alkylation of a precursor containing the butoxyphenyl moiety. For instance, a synthetic route could commence with 4-butoxyacetanilide, which can be prepared from 4-aminophenol and butanoyl chloride. Subsequent functional group manipulations would be required to introduce the methylbutanedioic acid side chain.
Stereoselective and Enantioselective Approaches to this compound
The 2-position of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. For many pharmaceutical and biological applications, a single enantiomer is often desired due to differences in pharmacological activity. Therefore, stereoselective and enantioselective synthetic methods are of paramount importance.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com A common strategy involves attaching a chiral auxiliary to a precursor of the butanedioic acid moiety.
For example, oxazolidinone auxiliaries, popularized by David Evans, can be acylated with a suitable derivative of the butoxyphenylacetic acid. The resulting chiral imide can then be subjected to diastereoselective alkylation to introduce the methyl group. The steric hindrance provided by the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent hydrolysis of the imide removes the auxiliary and reveals the chiral carboxylic acid. Other notable chiral auxiliaries include pseudoephedrine and menthol derivatives. nih.gov
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Features |
| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | High diastereoselectivity, well-defined transition states |
| Pseudoephedrine | Asymmetric alkylations | Crystalline derivatives, easily removed |
| Menthol Derivatives | Asymmetric synthesis | Derived from a natural product |
| SAMP/RAMP | Asymmetric alkylation of carbonyl compounds | High enantiomeric excesses |
Asymmetric Catalysis in the Formation of Chiral Centers
Asymmetric catalysis utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. mdpi.com This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries. Various types of asymmetric catalysis can be envisioned for the synthesis of this compound.
For instance, a palladium-catalyzed asymmetric allylic alkylation could be employed to set the chiral center. nih.gov In this scenario, a substrate containing the butoxyphenyl group and a suitable leaving group could be reacted with a methylmalonate equivalent in the presence of a chiral palladium catalyst. The chiral ligand on the palladium complex would control the facial selectivity of the nucleophilic attack, leading to an enantiomerically enriched product. Subsequent hydrolysis and decarboxylation would yield the desired chiral diacid.
Bifunctional catalysts, which possess both a Lewis acidic and a Lewis basic site, can also be highly effective in controlling stereochemistry. nih.gov These catalysts can simultaneously activate both the electrophile and the nucleophile, leading to highly organized and stereoselective transition states. nih.gov
Biocatalytic Transformations Towards this compound
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful and environmentally friendly approach to asymmetric synthesis. nih.govillinois.edu Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. illinois.edu
For the synthesis of chiral this compound, several biocatalytic strategies could be employed. For example, a prochiral precursor, such as 2-(4-butoxyphenyl)but-2-enedioic acid, could be subjected to an enzymatic reduction. An enoate reductase could stereoselectively reduce the carbon-carbon double bond to generate the desired chiral center.
Alternatively, a racemic mixture of this compound or a suitable precursor could be resolved using a lipase. In a process known as kinetic resolution, the enzyme would selectively acylate or hydrolyze one enantiomer at a much faster rate than the other, allowing for the separation of the two enantiomers.
Functional Group Interconversions and Precursor Chemistry
The synthesis of this compound relies on the availability of key precursors and the efficient interconversion of functional groups. A crucial starting material is often a derivative of 4-butoxyaniline or 4-butoxybenzaldehyde. These can be prepared from 4-aminophenol or 4-hydroxybenzaldehyde, respectively, through a Williamson ether synthesis with a butyl halide.
The butanedioic acid moiety can be introduced through various methods. One common approach is the Michael addition of a nucleophile to an α,β-unsaturated dicarbonyl compound. For example, a Grignard reagent derived from a 4-butoxyaryl halide could be added to dimethyl maleate or dimethyl fumarate.
Another key transformation is the conversion of other functional groups into carboxylic acids. For instance, a precursor containing two nitrile groups could be hydrolyzed under acidic or basic conditions to yield the dicarboxylic acid. Similarly, the oxidation of primary alcohols or aldehydes can also be used to generate the carboxylic acid functionalities.
Table 2: Key Precursors and Their Synthetic Utility
| Precursor | Synthetic Transformation | Target Moiety |
| 4-Butoxyacetanilide | Functional group manipulation | 4-Butoxyphenyl group |
| 4-Butoxybenzaldehyde | Wittig reaction, aldol condensation | Introduction of the side chain |
| Dimethyl maleate | Michael addition | Butanedioic acid backbone |
| Butyl bromide | Williamson ether synthesis | Butoxy group |
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound, several green chemistry principles can be applied to enhance its sustainability.
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, particularly asymmetric catalysis, are often more atom-economical than stoichiometric approaches like the use of chiral auxiliaries.
Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. nih.govmdpi.com Solvent-free reaction conditions are also a desirable goal. mdpi.com
Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.
Use of Renewable Feedstocks : While the synthesis of this specific compound may not directly start from renewable feedstocks, the principles of green chemistry encourage the development of synthetic pathways that utilize bio-based starting materials. nih.gov
Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. scispace.com Biocatalysis, in particular, offers a highly sustainable approach due to the biodegradability of the catalysts and the mild reaction conditions. nih.gov
By integrating these principles into the design of synthetic routes, the environmental impact of producing this compound can be significantly reduced.
Reactivity Profiles and Mechanistic Investigations of 2 4 Butoxyphenyl 2 Methylbutanedioic Acid
Reactivity of the Carboxylic Acid Moieties: Esterification, Amidation, and Anhydride (B1165640) Formation
The presence of two carboxylic acid groups makes 2-(4-butoxyphenyl)-2-methylbutanedioic acid a versatile precursor for various derivatives. These acidic functionalities can readily undergo esterification, amidation, and anhydride formation.
Esterification of dicarboxylic acids like this compound can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. Depending on the stoichiometry of the alcohol used, either a monoester or a diester can be selectively synthesized. For instance, reaction with excess methanol (B129727) would yield dimethyl 2-(4-butoxyphenyl)-2-methylbutanedioate. The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield of the desired ester.
Amidation involves the reaction of the carboxylic acid groups with ammonia (B1221849) or a primary or secondary amine to form amides. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). Direct reaction with an amine at high temperatures can also lead to amide formation through the dehydration of the intermediate ammonium (B1175870) carboxylate salt. The reaction with a diamine could potentially lead to the formation of polyamides.
Anhydride Formation can occur intramolecularly to form a cyclic anhydride, specifically 2-(4-butoxyphenyl)-2-methylsuccinic anhydride. This is typically achieved by heating the dicarboxylic acid with a dehydrating agent like acetic anhydride or acetyl chloride. The five-membered ring of the succinic anhydride derivative is thermodynamically favorable, facilitating this cyclization reaction. The resulting anhydride is a reactive species that can be used as an intermediate in the synthesis of other derivatives, such as esters and amides, through ring-opening reactions.
| Reaction | Reagents and Conditions | Product |
| Esterification (Diester) | Methanol (excess), H₂SO₄ (cat.), heat | Dimethyl 2-(4-butoxyphenyl)-2-methylbutanedioate |
| Amidation (Diamide) | Ammonia, heat or DCC | 2-(4-Butoxyphenyl)-2-methylbutanediamide |
| Anhydride Formation | Acetic anhydride, heat | 2-(4-Butoxyphenyl)-2-methylsuccinic anhydride |
Transformations Involving the Butoxyphenyl Moiety
The butoxyphenyl group in this compound is also susceptible to chemical modification. The aromatic ring can undergo electrophilic substitution reactions, and the butyl ether linkage offers other reactive possibilities.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation, are expected to occur on the phenyl ring. The butoxy group is an ortho-, para-directing and activating group due to the electron-donating resonance effect of the oxygen atom. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the butoxy group. Steric hindrance from the quaternary carbon side chain might influence the regioselectivity of these substitutions.
The ether linkage of the butoxy group can be cleaved under harsh conditions, for example, by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would result in the formation of 4-hydroxyphenyl derivative and the corresponding butyl halide.
Mechanistic Studies of Decarboxylation Pathways
Decarboxylation, the loss of a carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under thermal stress. The presence of a quaternary α-carbon and a phenyl group can influence the mechanism and feasibility of this reaction.
For dicarboxylic acids, decarboxylation often occurs upon heating, and the mechanism can vary. In some cases, a cyclic transition state is proposed, especially if a β-keto acid or a malonic acid derivative is involved. For this compound, which is a substituted succinic acid, the mechanism of thermal decarboxylation would likely proceed through a zwitterionic intermediate or a concerted pericyclic process, depending on the reaction conditions. The stability of the potential carbanion or carbocation intermediate formed upon loss of CO₂ plays a crucial role. The phenyl group can stabilize an adjacent negative charge through resonance, which might facilitate decarboxylation under certain conditions.
Cyclization Reactions and Formation of Heterocyclic Derivatives
The dicarboxylic acid functionality of this compound serves as a valuable starting point for the synthesis of various heterocyclic compounds.
For instance, reaction with a diamine, such as o-phenylenediamine, could lead to the formation of a benzodiazepine (B76468) derivative. Similarly, reaction with hydrazine (B178648) can yield pyridazinedione derivatives. The formation of these heterocyclic systems often involves an initial amidation followed by an intramolecular cyclization-dehydration step. The specific structure of the resulting heterocycle depends on the nature of the binucleophile used.
Oxidative and Reductive Transformations of this compound
Both the butoxyphenyl moiety and the carboxylic acid groups can be subjected to oxidative and reductive transformations.
Oxidation of the butoxy group can potentially occur at the benzylic-like position of the butyl chain, although this is generally not a facile reaction. More vigorous oxidation could lead to the cleavage of the aromatic ring. The carboxylic acid groups are generally resistant to further oxidation under typical conditions.
Reduction of the carboxylic acid groups to alcohols can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield 2-(4-butoxyphenyl)-2-methylbutane-1,4-diol. The aromatic ring of the butoxyphenyl group can be reduced to a cyclohexyl ring via catalytic hydrogenation under high pressure and temperature, using catalysts such as rhodium on carbon. This transformation would convert the aromatic moiety into a saturated cyclic system.
| Transformation | Reagents and Conditions | Product |
| Oxidation (Side Chain) | Strong oxidizing agents (e.g., KMnO₄, heat) | Potential for cleavage and degradation |
| Reduction (Carboxylic Acids) | LiAlH₄, followed by aqueous workup | 2-(4-Butoxyphenyl)-2-methylbutane-1,4-diol |
| Reduction (Aromatic Ring) | H₂, Rh/C, high pressure, high temperature | 2-(4-Butoxycyclohexyl)-2-methylbutanedioic acid |
Derivatization Strategies and Analog Synthesis from 2 4 Butoxyphenyl 2 Methylbutanedioic Acid
Synthesis of Esters, Amides, and Imides for Advanced Studies
The presence of two carboxylic acid groups is the most prominent feature for derivatization, allowing for the synthesis of diesters, diamides, imides, or mixed functionality derivatives (e.g., an ester-amide).
Esters: Esterification of carboxylic acids is a fundamental transformation in organic synthesis. For a dicarboxylic acid like 2-(4-Butoxyphenyl)-2-methylbutanedioic acid, mono- or di-esters can be prepared. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. orgsyn.org The choice of alcohol can be varied to produce a library of ester derivatives with different alkyl or aryl groups, thereby modifying properties like solubility and reactivity.
Amides: The conversion of carboxylic acids to amides is crucial for creating compounds with diverse biological and material properties. semanticscholar.org Direct amidation can be achieved by heating the carboxylic acid with an amine, often with a catalyst to facilitate the dehydration. nih.gov Boric acid, for example, has been shown to be an effective "green" catalyst for forming amides directly from carboxylic acids and amines, a method that preserves the integrity of stereogenic centers if present. nih.gov This approach could be applied to synthesize a range of N-substituted amides or the corresponding diamides from this compound. Research on related dicarboxylic acid structures, such as 2-(4-methylbenzenesulphonamido)pentanedioic acid, has demonstrated the synthesis of various bis-amide derivatives by reacting the parent acid with anilines. orgsyn.org
Imides: The two carboxylic acid groups of this compound can be cyclized with a primary amine or ammonia (B1221849) to form a cyclic imide, specifically a succinimide (B58015) derivative. This is typically a two-step process where the dicarboxylic acid first reacts with an amine to form an intermediate amic acid, which then undergoes cyclodehydration upon heating to yield the imide. Various dehydrating agents and conditions can be employed to facilitate this ring-closure.
Table 1: General Conditions for Carboxylic Acid Derivatization This table presents plausible reaction conditions and is not based on documented experiments for the specific subject compound.
| Derivative Type | Reagents | Catalyst/Conditions | Product |
|---|---|---|---|
| Di-ester | Alcohol (e.g., Ethanol) | H₂SO₄ (catalytic), Reflux | Diethyl 2-(4-butoxyphenyl)-2-methylsuccinate |
| Di-amide | Primary/Secondary Amine | Boric Acid (catalytic), Heat | 2-(4-Butoxyphenyl)-2-methyl-N,N'-disubstituted succinamide |
| Imide | Primary Amine (e.g., Aniline) | Heat, Dehydrating Agent | N-Phenyl-3-(4-butoxyphenyl)-3-methylsuccinimide |
Functionalization of the Butyl Chain and Aromatic Ring
Beyond the carboxylic acid groups, the butoxy chain and the aromatic ring are also targets for modification to create diverse analogs.
Butyl Chain Functionalization: The n-butyl group is relatively inert. However, functionalization could potentially be achieved through radical halogenation at positions away from the ether linkage, followed by nucleophilic substitution to introduce other functional groups. A more strategic approach would involve starting with a functionalized butyl halide (e.g., 4-bromobutoxybenzene) in the initial synthesis of the parent molecule to introduce functionality from the outset.
Aromatic Ring Functionalization: The aromatic ring can undergo electrophilic aromatic substitution reactions. The butoxy group is an ortho-, para-directing activator. Given that the para position is occupied, substitutions such as nitration, halogenation, or Friedel-Crafts acylation would be directed to the ortho positions (positions 3 and 5) on the phenoxy ring. These modifications can introduce new functional handles for further derivatization or modulate the electronic properties of the molecule.
Development of Chiral Derivatives and Auxiliary Compounds
The 2-position of the butanedioic acid core in this compound is a chiral center. If the compound is synthesized as a racemic mixture, resolution of the enantiomers could be performed. Alternatively, asymmetric synthesis could be employed to produce enantiomerically pure forms.
The development of chiral derivatives can be achieved by reacting the carboxylic acid groups with chiral amines or alcohols, forming diastereomeric amides or esters. These diastereomers can often be separated chromatographically. This strategy is foundational in asymmetric synthesis, where a resolved chiral molecule is used as an auxiliary to control the stereochemistry of subsequent reactions. For instance, chiral auxiliaries derived from amino acids or other natural sources are widely used to direct stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. While not specifically documented for the subject compound, its dicarboxylic acid structure presents a framework that could potentially be adapted for use in developing new chiral auxiliaries for asymmetric synthesis.
Preparation of Advanced Scaffolds Incorporating the this compound Core
The bifunctional nature of this compound makes it a potential building block, or scaffold, for the synthesis of more complex molecules and materials.
Polymer Synthesis: As a dicarboxylic acid, it can serve as a monomer for step-growth polymerization. Reaction with a diol would lead to the formation of polyesters, while reaction with a diamine would produce polyamides. The specific properties of the resulting polymer would be influenced by the rigid aromatic and chiral core of the monomer unit.
Macrocycle Synthesis: The two carboxylic acid groups can be linked by a suitable di-functional linker (e.g., a diamine or diol) under high-dilution conditions to favor intramolecular cyclization, leading to the formation of macrocyclic structures. These macrocycles could be designed to act as host molecules or to have specific conformational properties.
Scaffolds for Medicinal Chemistry: In drug discovery, molecular scaffolds provide the core three-dimensional structure upon which various functional groups are appended. The this compound core, with its defined stereocenter and multiple points for derivatization (two carboxyl groups, aromatic ring), could serve as a starting point for building libraries of compounds for biological screening. For example, the two carboxyl groups could be converted to different amides to explore structure-activity relationships in a defined spatial orientation.
Theoretical and Computational Studies of 2 4 Butoxyphenyl 2 Methylbutanedioic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-Butoxyphenyl)-2-methylbutanedioic acid, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure. These calculations would yield crucial information such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. Reactivity descriptors, such as electronegativity, chemical hardness, and softness, could also be calculated to quantify the molecule's reactivity.
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |
| Molecular Electrostatic Potential | Red (negative) regions around the carboxylic acid oxygens; blue (positive) regions around the acidic protons. | Predicts sites for non-covalent interactions and chemical reactions. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.
Molecular Dynamics Simulations and Conformational Landscape Analysis
Due to the presence of several rotatable bonds, this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations could be used to explore the conformational landscape of this molecule in different environments, such as in a vacuum or in various solvents. These simulations would track the atomic movements over time, providing insights into the molecule's flexibility and the stability of different conformers.
A thorough conformational analysis would identify the low-energy conformers, which are the most likely to be present under experimental conditions. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates its biological activity and physical properties.
Prediction of Reaction Pathways and Transition States
Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound. For instance, the mechanisms of its synthesis or degradation could be investigated. By calculating the potential energy surface for a given reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.
The energy of the transition state is of particular importance as it determines the activation energy and, consequently, the reaction rate. Tools like transition state theory can be used in conjunction with the calculated energetics to estimate reaction kinetics.
Structure-Reactivity Relationship Elucidation through Computational Methods
These computational studies would provide a molecular-level understanding of the factors governing the chemical behavior of this compound, which could guide the design of new molecules with desired properties.
Applications of 2 4 Butoxyphenyl 2 Methylbutanedioic Acid As a Synthetic Building Block
Utilization in the Synthesis of Complex Organic Molecules
No literature was found that describes the use of 2-(4-Butoxyphenyl)-2-methylbutanedioic acid as a starting material or intermediate in the total synthesis or partial synthesis of complex organic molecules. Searches for its application as a building block in the construction of natural products or other intricate molecular architectures did not yield any relevant results.
Role as a Chiral Intermediate in Asymmetric Synthesis
There is no available research detailing the resolution of racemic this compound into its separate enantiomers or the use of either enantiomer as a chiral auxiliary, chiral ligand, or chiral building block in asymmetric synthesis. The PubChem database lists an entry for "(2S)-2-(4-butoxyphenyl)-2-methylbutanedioic acid," confirming its conceptual existence, but provides no associated literature or application data. nih.gov
Integration into Metal-Organic Frameworks (MOFs) or Coordination Polymers
No published studies were identified that report the use of this compound as an organic linker or ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. While dicarboxylic acids are a common class of ligands for constructing these materials, there is no specific mention of this particular compound in the context of MOF or coordination polymer assembly. nih.govmdpi.comespublisher.comfrontierspecialtychemicals.comnih.govrsc.orgrsc.orgmdpi.com
Precursor for Advanced Materials
While a related compound, 2-(4-Butoxyphenyl)-N-hydroxyacetamide (BPHA), has been investigated as an efficient preadsorber for dye-sensitized solar cells, there is no literature available that describes the use of this compound as a monomer or precursor for the synthesis of advanced materials such as polymers or functional materials. nih.govresearchgate.net The potential application of dicarboxylic acids as precursors for polymers is a general concept, but specific examples involving this compound are absent from the scientific record. researchgate.netmdpi.comnih.gov
Advanced Analytical Methodologies for Studying 2 4 Butoxyphenyl 2 Methylbutanedioic Acid
Spectroscopic Techniques for Elucidating Reaction Mechanisms and Intermediates (e.g., in situ NMR, IR)
Real-time monitoring of chemical reactions is essential for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. In situ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for achieving this by providing continuous data from a reacting mixture without the need for sample extraction.
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy allows for the tracking of reactant consumption and product formation in real-time. For the synthesis of 2-(4-Butoxyphenyl)-2-methylbutanedioic acid, ¹H and ¹³C NMR could monitor the characteristic signals of starting materials, such as those from the butoxy and phenyl groups, and the appearance of new signals corresponding to the final product's methyl and dicarboxylic acid moieties. This technique is invaluable for identifying and structurally characterizing fleeting intermediates that may not be isolable. For instance, the formation of an enolate or other reactive species during the synthesis could be observed, providing direct evidence for the proposed reaction pathway.
In situ Infrared (IR) Spectroscopy is particularly effective for monitoring changes in functional groups. nih.gov The synthesis of this compound involves the formation of carboxylic acid groups. The progress of the reaction can be followed by observing the appearance and growth of the strong carbonyl (C=O) stretching absorption band (typically around 1700-1730 cm⁻¹) and the broad O-H stretching band (around 2500-3300 cm⁻¹) characteristic of carboxylic acid dimers. This method provides kinetic data and insights into the reaction mechanism by detecting key bond-forming events as they happen. nih.gov
The table below summarizes the key functional groups in this compound and their expected characteristic IR absorption regions, which are critical for in situ monitoring.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching (broad) | 2500 - 3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Ether) | Stretching | 1000 - 1300 |
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Many chiral compounds exhibit different biological activities between their enantiomers, making the assessment of enantiomeric purity a critical step in chemical analysis. vt.edu Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying enantiomers. ntu.edu.tw
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com The choice of CSP is crucial for achieving effective separation. For acidic compounds like this compound, several types of CSPs have proven effective.
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are highly versatile. vt.edu Separation is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. vt.edu
Macrocyclic Glycopeptide-based CSPs: CSPs based on antibiotics like vancomycin (B549263) or teicoplanin (e.g., CHIROBIOTIC® V, T) are effective for a wide range of molecules. sigmaaldrich.com They offer multiple interaction modes, including ionic interactions with the carboxylic acid groups, making them suitable for this analyte. sigmaaldrich.com
Cyclodextrin-based CSPs: These CSPs use cyclodextrins, which are cyclic oligosaccharides, to form inclusion complexes with the analyte. nih.gov The differing stability of the complexes formed with each enantiomer allows for their separation.
The development of a chiral separation method involves screening various combinations of CSPs and mobile phases (normal-phase, reversed-phase, or polar organic mode) to achieve optimal resolution. sigmaaldrich.com The enantiomeric excess (e.e.) or optical purity can then be accurately determined by integrating the peak areas of the two enantiomers.
The table below outlines common CSPs and the primary interaction mechanisms they employ for chiral recognition.
| Chiral Stationary Phase (CSP) Type | Primary Interaction Mechanisms | Potential Suitability for Target Compound |
| Polysaccharide Derivatives | Hydrogen bonding, dipole-dipole, steric hindrance, inclusion | High |
| Macrocyclic Glycopeptides | Ionic interactions, hydrogen bonding, inclusion | High |
| Cyclodextrins | Inclusion complexation, hydrogen bonding | Moderate to High |
| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, dipole-dipole | Moderate |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecule's absolute configuration if a suitable crystal is analyzed. nih.gov
For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for:
Unambiguous Structural Confirmation: Verifying the connectivity of the atoms, including the butoxyphenyl group, the methyl group, and the butanedioic acid backbone.
Determination of Conformation: Revealing the preferred spatial orientation of the flexible butoxy chain and the conformation of the dicarboxylic acid groups in the crystal lattice.
Analysis of Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds between the carboxylic acid groups and van der Waals forces, which dictate the crystal packing. iosrjournals.orgnih.gov This information is crucial for understanding physical properties like melting point, solubility, and stability.
While a crystal structure for the title compound is not publicly available, analysis of related structures, such as those containing methoxyphenyl or other substituted aromatic rings, demonstrates the power of this technique. researchgate.netresearchgate.net The process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a model of the electron density, from which the atomic positions are determined. iosrjournals.org
Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling (beyond basic identification)
Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. chemrxiv.org Beyond simple molecular weight determination, advanced MS techniques, particularly when coupled with chromatography (LC-MS), are indispensable for mechanistic studies and impurity profiling. ptfarm.plnih.gov
Mechanistic Elucidation: Tandem mass spectrometry (MS/MS) can provide structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. mdpi.comresearchgate.net By studying the fragmentation pattern of this compound, one can deduce the connectivity and relative stability of different parts of the molecule. For example, common fragmentation pathways for this molecule might include:
Loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid groups.
Cleavage of the ether bond, resulting in ions corresponding to the butoxy group and the remaining aromatic acid structure.
Fissions within the butanedioic acid chain.
By analyzing reaction mixtures and identifying the mass of intermediates and byproducts, MS can help piece together the steps of a reaction mechanism. chemrxiv.org
Impurity Profiling: LC-MS is highly effective for detecting and identifying impurities, even at trace levels. nih.govresearchgate.net A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, can determine the elemental composition of an impurity from its accurate mass, facilitating its identification. mdpi.com MS/MS can then be used to confirm the structure of the impurity by comparing its fragmentation pattern to that of known standards or by logical interpretation. Potential process-related impurities in the synthesis of this compound could include unreacted starting materials, byproducts from side reactions, or degradation products.
The table below lists potential fragmentation patterns that could be observed in an MS/MS experiment for the title compound, which would be useful for both structural confirmation and mechanistic studies.
| Precursor Ion (M+H)⁺ | Potential Fragmentation | Resulting Neutral Loss |
| C₁₅H₂₁O₅⁺ | Loss of water | H₂O |
| C₁₅H₂₁O₅⁺ | Loss of carbon dioxide | CO₂ |
| C₁₅H₂₁O₅⁺ | Loss of butene | C₄H₈ |
| C₁₅H₂₁O₅⁺ | Cleavage of the succinic acid moiety | C₄H₄O₃ |
Future Research Directions and Emerging Opportunities for 2 4 Butoxyphenyl 2 Methylbutanedioic Acid
Exploration of Unconventional Synthetic Routes
The future synthesis of 2-(4-Butoxyphenyl)-2-methylbutanedioic acid is likely to move beyond traditional methods, focusing on more efficient and sustainable strategies. One promising area of exploration is the use of palladium-catalyzed C-H activation. This technique could allow for the direct carboxylation of a more readily available precursor, potentially streamlining the synthetic process and reducing waste. acs.orgpsu.edu Another unconventional approach could involve carbonate-promoted C-H carboxylation, using precursors like 2-furoic acid and CO2, which could offer a more environmentally friendly pathway. rsc.org Additionally, Michael-initiated ring-closure strategies could provide novel routes to related cyclic precursors, which could then be transformed into the target molecule. These advanced synthetic methods could lead to more scalable and cost-effective production.
| Synthetic Route | Potential Advantages | Key Challenges |
| Palladium-Catalyzed C-H Activation | High efficiency, atom economy | Catalyst cost and stability |
| Carbonate-Promoted C-H Carboxylation | Use of CO2 as a feedstock, greener process | High temperatures and pressures may be required |
| Michael-Initiated Ring-Closure | Access to complex precursors | Stereocontrol, multi-step process |
Application in Novel Catalytic Systems
The dicarboxylic acid functionality of this compound makes it a prime candidate for use in the development of new catalytic systems. Dicarboxylic acids are known to act as ligands in the formation of coordination polymers and metal-organic frameworks (MOFs). acs.orgresearchgate.netresearchgate.net The specific structure of this compound, with its bulky butoxyphenyl group, could lead to the formation of catalysts with unique steric and electronic properties. These novel catalysts could find applications in a variety of organic transformations, such as Knoevenagel condensations, which are important in the synthesis of fine chemicals and pharmaceuticals. acs.orgresearchgate.net Furthermore, the chirality of the molecule could be exploited in asymmetric catalysis, a field of significant industrial importance. nih.gov
Interdisciplinary Research with Material Science and Supramolecular Chemistry
The intersection of chemistry and material science offers exciting opportunities for this compound. Dicarboxylic acids are known to be versatile building blocks in the creation of functional materials. metall-mater-eng.com For instance, they can be used to modify the properties of porous chitosan (B1678972) membranes, enhancing their mechanical strength and water uptake for potential applications in wound dressings and other biomedical devices. researchgate.net In the realm of supramolecular chemistry, the ability of dicarboxylic acids to form co-crystals with other molecules, such as pyridine (B92270) derivatives, through unconventional synthons could be explored. mdpi.com This could lead to the development of new materials with tailored properties for applications in pharmaceuticals and porous materials. The butoxyphenyl group could play a key role in directing the self-assembly of these supramolecular structures.
Advanced Computational Design of Derivatives with Tailored Reactivity
Computational chemistry provides a powerful tool for accelerating the discovery and optimization of new molecules. nih.gov Techniques such as Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of this compound and its potential derivatives. researchgate.netmatilda.science By modeling the interactions of this molecule in different chemical environments, researchers can predict its behavior and design new derivatives with specific, tailored properties. For example, computational studies could guide the design of new catalysts based on this molecule by predicting their activity and selectivity for particular reactions. nih.govacs.org This in silico approach can significantly reduce the time and resources required for experimental work, enabling a more rapid development of new applications.
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Electronic structure analysis | Reactivity and stability of derivatives |
| Molecular Dynamics (MD) | Simulation of molecular interactions | Behavior in different solvent environments |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding | Nature of intermolecular interactions |
Sustainable and Biocatalytic Approaches for Industrial Relevance
In line with the growing demand for green chemistry, the development of sustainable and biocatalytic routes for the synthesis of this compound is a critical area of future research. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers numerous advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact. rsc.orgnih.gov Researchers could explore the use of engineered microorganisms or isolated enzymes to produce this compound from renewable feedstocks. nih.govacs.org For example, carboxylic acid reductases (CARs) have shown promise in the biocatalytic synthesis of industrial chemicals and could potentially be adapted for the production of this specific dicarboxylic acid. researchgate.net The development of such biocatalytic processes would be a significant step towards the sustainable and industrially relevant production of this compound. researchgate.netnih.gov
Conclusion
Broader Academic Impact and Outlook for Future Research in Butanedioic Acid Chemistry
The broader field of butanedioic acid (succinic acid) chemistry is experiencing significant academic and industrial interest, largely driven by the principles of green chemistry and the development of bio-based economies. A major thrust of current research is the shift from petrochemical-based synthesis to microbial production of succinic acid and its derivatives. Advances in metabolic engineering and fermentation processes are making the bio-based production of these compounds increasingly efficient and economically viable.
Future research in butanedioic acid chemistry is poised to expand in several key directions:
Sustainable Polymer Synthesis: Butanedioic acid is a key building block for biodegradable polymers such as polybutylene succinate (B1194679) (PBS). Future academic work will likely focus on developing new catalysts and polymerization methods to enhance the properties of these materials and expand their applications in packaging, agriculture, and medicine.
Novel Bioactive Molecules: The butanedioic acid scaffold is a versatile starting point for the synthesis of new pharmacologically active compounds. Future research will likely involve the synthesis and screening of novel derivatives for a wide range of therapeutic applications, leveraging the structural diversity that can be achieved through substitutions on the succinic acid backbone.
Advanced Agrochemicals: Derivatives of butanedioic acid have shown promise as plant growth regulators. Further research may lead to the development of more effective and environmentally benign agrochemicals that can improve crop yields and resilience.
Biomarker and Metabolic Studies: Substituted succinic acids, such as 2-(1-methylalkyl)succinates, are recognized as important biomarkers for identifying the anaerobic degradation of hydrocarbons. Future research in this area could refine our understanding of microbial metabolism in subsurface environments, with implications for bioremediation and petroleum exploration.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Butoxyphenyl)-2-methylbutanedioic acid, and how can purity be optimized?
The synthesis typically involves esterification of 4-butoxyphenyl precursors followed by hydrolysis to yield the dicarboxylic acid. For example, intermediates like 2-(4-butoxyphenyl)acetic acid (or its esters) can undergo alkylation or condensation reactions. Impurity profiling during synthesis is critical; using high-purity starting materials and chromatographic purification (e.g., HPLC) ensures minimal byproducts like unreacted esters or hydrolyzed derivatives . Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized to suppress side reactions, such as over-alkylation or ester degradation .
Q. Which spectroscopic and crystallographic methods are optimal for structural characterization?
- X-ray crystallography : Use SHELX software for refinement, particularly SHELXL for small-molecule structures, to resolve stereochemistry and confirm the methylbutanedioic acid backbone .
- NMR/IR : and NMR can identify the butoxyphenyl substituent (δ ~6.8–7.2 ppm for aromatic protons) and methyl groups (δ ~1.2–1.5 ppm). IR spectroscopy confirms carboxylic acid O-H stretches (~2500–3000 cm) and ester C=O (~1700 cm) if intermediates are analyzed .
Q. How can solubility and stability be assessed under varying experimental conditions?
Solubility studies should use polar aprotic solvents (e.g., DMSO, acetone) for dissolution, with pH titration to assess ionization states. Stability testing under thermal (TGA/DSC) and photolytic conditions (UV-Vis monitoring) reveals degradation pathways. For example, methylsuccinic acid analogs show reduced stability in acidic media, suggesting similar behavior for the target compound .
Advanced Research Questions
Q. How can contradictions in reported physicochemical data (e.g., melting points, logP values) be resolved?
Discrepancies often arise from polymorphic forms or hydration states. Differential Scanning Calorimetry (DSC) can identify polymorph transitions, while dynamic vapor sorption (DVS) quantifies hygroscopicity. Cross-validate logP values using reversed-phase HPLC with reference standards .
Q. What strategies are effective for impurity profiling and quantification during scale-up?
- Analytical methods : Use LC-MS/MS to detect trace impurities like 2-(4-butoxyphenyl)acetic acid (a common byproduct) or esterified intermediates. Compare retention times and fragmentation patterns against certified reference materials .
- Validation : Follow ICH guidelines for precision, accuracy, and detection limits. For example, impurity quantification thresholds should align with pharmacopeial standards (<0.1% for major impurities) .
Q. What mechanistic insights exist for ester hydrolysis and decarboxylation under varying pH conditions?
Hydrolysis kinetics can be studied via NMR by monitoring ester-to-acid conversion. Under alkaline conditions, nucleophilic attack on the ester carbonyl dominates, while acidic conditions favor carbocation formation. Decarboxylation is pH-dependent, with higher rates observed in basic media due to stabilization of the transition state .
Q. How can crystallization conditions be optimized to avoid twinning or disordered structures?
Screen solvents with varying polarities (e.g., ethanol/water mixtures) to promote slow nucleation. Use SHELXD for twin detection and SHELXE for phase refinement in X-ray datasets. Seeding techniques or additives (e.g., surfactants) may improve crystal quality .
Q. What computational methods predict biological activity or metabolic pathways?
Molecular docking (e.g., AutoDock Vina) can model interactions with enzymes like cyclooxygenase or lipoxygenase, leveraging structural analogs (e.g., 2-(4-chlorophenyl)-3-methylbutanoic acid) as templates . Metabolic stability assays (e.g., microsomal incubation) identify primary oxidation sites via LC-HRMS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
